2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone
Description
2-({5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone is a synthetic 1,2,4-triazole derivative characterized by a central triazole ring substituted with a 2-methylphenyl group at position 4 and a sulfanyl-linked ethanone moiety at position 2. The ethanone group is further substituted with a 4-methylphenyl ring, while the triazole’s fifth position features a (2,4-dichlorophenoxy)methyl substituent.
Properties
CAS No. |
538337-79-0 |
|---|---|
Molecular Formula |
C25H21Cl2N3O2S |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C25H21Cl2N3O2S/c1-16-7-9-18(10-8-16)22(31)15-33-25-29-28-24(30(25)21-6-4-3-5-17(21)2)14-32-23-12-11-19(26)13-20(23)27/h3-13H,14-15H2,1-2H3 |
InChI Key |
IZXNJLNZLQJMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Modified Hydrazine-Formamide Cyclization
The patent US4267347A describes a single-step process for 1,2,4-triazole production by reacting hydrazine with excess formamide (molar ratio ≥4:1) at 160–180°C. Adapting this method, 2-methylphenylhydrazine replaces hydrazine to introduce the 2-methylphenyl group. The reaction proceeds as:
Yields of 75–99% are achievable, with purity >90% after vacuum distillation and recrystallization.
Functionalization of the Triazole Core
Sulfanylation at Position 3
The sulfanyl group (-S-) at position 3 is introduced via nucleophilic substitution. Treating the triazole intermediate with thiophosgene (CSCl₂) generates a reactive thiol intermediate, which is subsequently alkylated. For example:
This intermediate reacts with 1-(4-methylphenyl)ethan-1-ol under basic conditions (e.g., K₂CO₃) to form the sulfanyl-ethanone linkage:
Introduction of the 2,4-Dichlorophenoxy Methyl Group
The 5-[(2,4-dichlorophenoxy)methyl] substituent is added via a Mitsunobu reaction or Williamson ether synthesis . Using the latter, the triazole’s C5 position is first brominated, followed by coupling with 2,4-dichlorophenol:
Alternative routes employ formaldehyde and 2,4-dichlorophenol under acidic conditions to install the methylene bridge.
Coupling and Final Assembly
The fully functionalized triazole is coupled with 1-(4-methylphenyl)ethanone. A Ullmann coupling using CuI catalysis links the sulfanyl group to the ethanone’s methyl position:
Purification involves column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from methyl ethyl ketone.
Optimization and Challenges
Regioselectivity in Triazole Formation
Unsubstituted 1,2,4-triazoles often form regioisomers. Using bulky substituents (e.g., 2-methylphenyl) directs cyclization to the 4-position, achieving >90% regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antifungal and antibacterial agent. The triazole ring is known for its efficacy in inhibiting fungal growth by disrupting cell wall synthesis.
Case Study :
A study published in Molecular Bank demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi. The compound's structure allows it to interact with specific enzymes involved in fungal metabolism, leading to cell death .
Agricultural Applications
This compound has been explored for its herbicidal properties. The incorporation of the dichlorophenoxy group enhances its effectiveness against broadleaf weeds.
Case Study :
Research indicated that the compound demonstrated synergistic effects when combined with other herbicides, leading to improved efficacy in weed control without significant phytotoxicity to crops .
Materials Science
The unique chemical structure of this compound allows for potential applications in the development of novel materials, such as polymers or coatings with specific functional properties.
Research Findings :
Studies have shown that incorporating triazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for creating advanced materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected 1,2,4-Triazole Derivatives
*Calculated based on molecular formula.
Bioactivity and Structure-Activity Relationships (SAR)
- Antiviral Potential: Triazole derivatives like Cmpd A (CID 476485-84-4) have shown inhibitory effects against the cucumber mosaic virus at 500 mg/L, suggesting the sulfanyl-ethanone moiety may enhance antiviral activity . The target compound’s dichlorophenoxy group could improve target binding due to increased electron-withdrawing effects, though experimental validation is needed.
- Activity Landscapes: Evidence from bioactivity clustering () indicates that structural similarity (e.g., shared triazole cores) correlates with overlapping modes of action. However, substituent variations can lead to activity cliffs, where minor structural changes (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) drastically alter potency .
Computational and Analytical Comparisons
- Similarity Metrics: The Tanimoto coefficient (Tc) and Dice index are used to quantify structural similarity. For example, Cmpd A and the target compound may share a Tc >0.7 due to common triazole and ethanone groups, but the dichlorophenoxy substituent would reduce similarity scores .
- Molecular Networking :
- Mass spectrometry-based dereplication () could cluster the target compound with analogs like Cmpd B, as fragmentation patterns of the triazole core and sulfanyl groups would yield high cosine scores (>0.8) .
Biological Activity
The compound 2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antitumor , antimicrobial , and anticonvulsant properties.
Antitumor Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer effects. In particular, studies have shown that derivatives similar to the target compound can inhibit cell proliferation in various cancer cell lines. For instance:
- IC50 Values : Some related triazole compounds demonstrated IC50 values ranging from 6.2 µM to 43.4 µM against specific cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .
- Mechanism : The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of sulfur and nitrogen in its structure is believed to enhance its efficacy against various pathogens:
- Activity Spectrum : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects .
- Comparative Efficacy : Some derivatives showed better activity than standard antibiotics like streptomycin .
Anticonvulsant Effects
In models of induced seizures, compounds with similar structural features have exhibited anticonvulsant properties:
- Picrotoxin-Induced Model : Compounds were tested in a picrotoxin-induced convulsion model, showing promising results in reducing seizure frequency .
Case Studies
- Anticancer Screening : A study involving a library of drug candidates identified several triazole derivatives with potent anticancer effects on multicellular spheroids, which more accurately reflect in vivo tumor behavior .
- Antimicrobial Testing : Research on mercapto-substituted triazoles indicated that these compounds could serve as effective antimicrobial agents, with specific derivatives outperforming traditional treatments against resistant strains .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Pathogen |
|---|---|---|
| Antitumor | 6.2 | HCT-116 (Colon Carcinoma) |
| Antitumor | 43.4 | T47D (Breast Cancer) |
| Antimicrobial | - | Various Gram-positive/negative bacteria |
| Antifungal | - | Various fungal strains |
Q & A
Q. How can SAR studies optimize bioactivity while minimizing toxicity?
- Methodological Answer : Design analogs with systematic substitutions (e.g., replacing dichlorophenoxy with difluorophenoxy) and evaluate:
- In vitro cytotoxicity (MTT assay on HepG2 cells) .
- ADMET predictions (SwissADME, ProTox-II) to prioritize low-risk candidates .
- In vivo pharmacokinetics (rodent models) to assess bioavailability and metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
